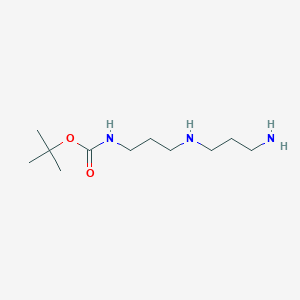

BOC-3,3'-IMINODIPROPYLAMINE

Description

The exact mass of the compound Tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality BOC-3,3'-IMINODIPROPYLAMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BOC-3,3'-IMINODIPROPYLAMINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H25N3O2 |

|---|---|

Molecular Weight |

231.34 g/mol |

IUPAC Name |

tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate |

InChI |

InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)14-9-5-8-13-7-4-6-12/h13H,4-9,12H2,1-3H3,(H,14,15) |

InChI Key |

DZFPOUXCPWBUDA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCCCNCCCN |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNCCCN |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: N-Boc-3,3'-iminodipropylamine (CAS 106928-86-7)

A Structural Keystone for Linker Chemistry and Supramolecular Scaffolds

Executive Summary & Chemical Architecture

CAS Number: 106928-86-7

Common Names: tert-Butyl bis(3-aminopropyl)carbamate;

The "Masked" Symmetry

CAS 106928-86-7 is not merely a reagent; it is a strategic scaffold in medicinal chemistry.[1] Structurally, it consists of a symmetric dipropylenetriamine backbone where the central secondary amine is protected by a tert-butoxycarbonyl (Boc) group.[1]

Why this specific architecture matters:

-

Regiocontrol: In polyamine synthesis, the central secondary amine is often the most nucleophilic or basic site.[1] Masking it with a Boc group forces reactivity to the terminal primary amines, allowing for controlled, symmetric functionalization (e.g., attaching two identical ligands).[1]

-

Solubility & Tuning: In PROTAC (Proteolysis Targeting Chimera) design, the central nitrogen—once deprotected—provides a "handle" to attach solubility-enhancing tags or to modulate the pKa of the linker, a critical factor in cell permeability.[1]

-

Linker Geometry: The propyl chains provide a specific spatial separation (approx. 10–12 Å fully extended), often superior to ethyl chains for avoiding steric clash in ternary complexes.[1]

Synthesis Strategy: The "Pre-Protection" Advantage[1]

Expertise Note: A common error in the lab is attempting to synthesize this molecule by directly reacting dipropylenetriamine with Boc anhydride.[1] This invariably leads to a statistical mixture of mono-terminal, di-terminal, and central protected species, requiring tedious chromatographic separation.[1]

The Superior Route: Nitrile Reduction The most robust, self-validating protocol involves protecting the precursor before forming the amines.[1] This guarantees regioselectivity.[1]

Workflow Visualization (DOT)

Figure 1: Regioselective synthesis pathway avoiding statistical byproduct mixtures.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl bis(3-aminopropyl)carbamate via catalytic hydrogenation.

Phase 1: N-Boc Protection of Bis(2-cyanoethyl)amine

Rationale: The secondary amine in bis(2-cyanoethyl)amine is the only nucleophile present, ensuring 100% regioselectivity.[1]

-

Setup: Charge a round-bottom flask with bis(2-cyanoethyl)amine (1.0 eq) and dichloromethane (DCM).

-

Addition: Add Di-tert-butyl dicarbonate (

, 1.1 eq) dropwise at 0°C. -

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

-

Validation (TLC): Check consumption of starting amine. The product is less polar.[1]

-

Workup: Wash with weak citric acid (to remove trace amine), then brine. Dry over

.[1] -

Yield: Typically >95% as a viscous oil.[1]

Phase 2: Catalytic Hydrogenation (The Critical Step)

Rationale: Reducing the nitrile groups to primary amines while keeping the Boc group intact requires specific conditions to prevent secondary amine formation (polymerization).[1]

Reagents:

-

Substrate:

-Boc-bis(2-cyanoethyl)amine[1] -

Catalyst: Raney Nickel (active) or

(Adams' catalyst)[1] -

Solvent: Methanolic Ammonia (7N

in MeOH)[1][2]-

Why Ammonia? It suppresses the formation of secondary amines during reduction by shifting the equilibrium away from imine coupling.[1]

-

Procedure:

-

Safety: Purge autoclave/Parr shaker with

to remove oxygen (Raney Ni is pyrophoric).[1] -

Loading: Dissolve intermediate in methanolic ammonia. Add catalyst (10-20 wt%).[1]

-

Pressurization: Charge with

gas to 50–60 psi. -

Reaction: Shake/Stir at RT for 12–24 hours.

-

Filtration: Filter through a Celite pad (under inert atmosphere if using Raney Ni) to remove catalyst.[1]

-

Purification: Concentrate in vacuo. The residue is usually pure enough for use.[1] If not, Kugelrohr distillation or vacuum distillation is possible, though high heat can degrade the Boc group.[1]

Quality Control (Self-Validation):

-

1H NMR (

): Look for the diagnostic Boc singlet at ~1.44 ppm (9H) and the disappearance of the triplet at ~2.6 ppm (characteristic of -

Mass Spec: ESI+ should show

.[1]

Applications in Drug Discovery[1][3][4]

A. PROTAC Linker Design

In Targeted Protein Degradation (TPD), the linker is not passive.[1] It dictates the ternary complex stability.[1][] CAS 106928-86-7 offers a "Y-shaped" or linear architecture depending on usage.[1]

Mechanism:

-

Linear Linker: Use the terminal amines to connect the E3 ligase ligand (e.g., Thalidomide) and the Target Protein ligand.[1]

-

Solubility Modulation: After linker assembly, the central Boc group is removed (TFA/DCM).[1] The revealed secondary amine is then alkylated or pegylated to improve water solubility—a major bottleneck in PROTAC development.[1]

B. Dendrimers and Lipid Nanoparticles (LNPs)

This molecule serves as a "Generation 0" core for dendrimers.[1]

-

Gene Delivery: The protonatable nitrogens (after deprotection) assist in endosomal escape via the "proton sponge" effect.[1]

-

LNP Synthesis: Reacting the terminal amines with long-chain epoxides or acyl chlorides creates ionizable lipids used in mRNA delivery systems.[1]

Application Workflow (DOT)[1]

Figure 2: Workflow for utilizing the linker in PROTAC synthesis.

Quantitative Data & Properties

| Property | Value | Relevance |

| Physical State | Viscous Colorless/Pale Yellow Oil | Easy to handle liquid; may solidify in freezer.[1] |

| Boiling Point | ~135°C (at 0.1 mmHg) | High boiling point; difficult to distill without vacuum.[1] |

| pKa (Conjugate Acid) | ~10.5 (Terminal Amines) | Highly basic; forms salts readily.[1] |

| Solubility | DCM, MeOH, DMSO, Water (Partial) | Compatible with standard organic synthesis solvents.[1] |

| Stability | Stable at RT; Boc sensitive to acid.[1] | Avoid strong acids during storage.[1] |

Safety & Handling (SDS Summary)

-

Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

-

Handling: Wear nitrile gloves and safety glasses.[1] Perform synthesis in a fume hood, especially when using methanolic ammonia (inhalation hazard).[1]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or carbonate formation from atmospheric

.[1]

References

-

Denton, T. T., et al. (2007).[1] "Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines." Journal of Organic Chemistry.

-

Steinebach, C., et al. (2020).[1] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.

-

BenchChem. (2025).[1] "The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block." Technical Whitepaper.

-

CymitQuimica. (2025).[1][2] "CAS 75178-96-0 and 106928-86-7 Technical Data."[1]

-

BroadPharm. (2024).[1] "PROTAC Linker Design and E3 Ligase Ligand-Linker Conjugation."

Sources

An In-depth Technical Guide to the Physical Properties and Solubility of N-Boc-3,3'-iminodipropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3,3'-iminodipropylamine is a versatile bifunctional molecule of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. As a derivative of 3,3'-iminodipropylamine, it features a central secondary amine and two propyl chains, with one of the terminal primary amines protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection allows for selective functionalization of the remaining free amine, making it a valuable building block for the synthesis of complex molecules, including polyamine analogues, pharmaceutical intermediates, and novel polymers.

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Boc-3,3'-iminodipropylamine, with a particular focus on its solubility characteristics. Understanding these fundamental properties is crucial for its effective handling, storage, and application in various experimental settings.

Molecular Structure and its Influence on Properties

The molecular structure of N-Boc-3,3'-iminodipropylamine, with its combination of a lipophilic Boc group and hydrophilic amine functionalities, dictates its physicochemical behavior. The Boc group, being bulky and nonpolar, significantly influences the molecule's steric hindrance and solubility profile compared to its parent compound, 3,3'-iminodipropylamine.

Physical Properties

The physical properties of N-Boc-3,3'-iminodipropylamine are essential for its practical application in the laboratory. While specific experimental data for this exact molecule is not widely published, we can infer its properties based on the parent compound, 3,3'-iminodipropylamine, and structurally related N-Boc protected amines.

Table 1: Physical Properties of 3,3'-iminodipropylamine (Parent Compound)

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₇N₃ | [1] |

| Molecular Weight | 131.22 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 240.6 °C (465.1 °F) at 760 mmHg | [1] |

| Melting Point | -14.5 °C (5.9 °F) | [1] |

| Density | 0.9307 g/cm³ at 20 °C (68 °F) | [1] |

| Flash Point | 79.4 °C (175 °F) | [1] |

| Vapor Pressure | 0.04 mmHg | [1] |

The introduction of the Boc group to form N-Boc-3,3'-iminodipropylamine will increase its molecular weight and is expected to raise its boiling point and melting point due to increased van der Waals forces. The density is likely to be comparable to or slightly higher than the parent compound.

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and biological assays. The presence of both a nonpolar Boc group and polar amine groups gives N-Boc-3,3'-iminodipropylamine an amphiphilic character.

General Solubility of Boc-Protected Amines:

Boc-protected amines generally exhibit good solubility in a wide range of organic solvents.[3][4] They are often soluble in polar aprotic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Solubility in polar protic solvents like methanol and ethanol is also common, although it can be influenced by the overall polarity of the molecule.[5] Their solubility in water is typically low, a consequence of the hydrophobic nature of the Boc group.[3] However, the presence of free amine groups in N-Boc-3,3'-iminodipropylamine may impart some aqueous solubility, particularly at acidic pH where the amines are protonated.

Predicted Solubility of N-Boc-3,3'-iminodipropylamine:

Based on its structure, the following solubility profile can be predicted:

-

High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetone.

-

Moderate Solubility: Methanol, Ethanol, Isopropanol.

-

Low to Insoluble: Water, Hexanes, Petroleum Ether.

Table 2: Predicted Solubility of N-Boc-3,3'-iminodipropylamine

| Solvent | Predicted Solubility | Rationale |

| Dichloromethane | Very Soluble | A polar aprotic solvent that effectively solvates both the polar and nonpolar regions of the molecule. |

| Methanol | Soluble | A polar protic solvent that can hydrogen bond with the amine groups.[6] |

| Water | Sparingly Soluble | The hydrophobic Boc group limits solubility, though the amine groups provide some polarity. |

| Hexane | Insoluble | A nonpolar solvent that cannot effectively solvate the polar amine functionalities. |

| Ethyl Acetate | Very Soluble | A moderately polar solvent that provides a good balance for solvating the amphiphilic molecule.[3] |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of N-Boc-3,3'-iminodipropylamine, a standardized experimental protocol should be followed.

Objective: To determine the approximate solubility of N-Boc-3,3'-iminodipropylamine in various solvents at a given temperature (e.g., 25 °C).

Materials:

-

N-Boc-3,3'-iminodipropylamine

-

A selection of solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Temperature-controlled environment (e.g., water bath or incubator)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Boc-3,3'-iminodipropylamine to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.

-

-

Separation of Undissolved Solute:

-

Allow the vials to stand undisturbed at the constant temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial to avoid transferring any solid particles.

-

-

Quantification of Dissolved Solute:

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved N-Boc-3,3'-iminodipropylamine by subtracting the initial weight of the empty vial from the final weight.

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound.

Safety and Handling

-

Corrosivity: The parent amine is corrosive.[2][7] While the Boc group may mitigate this slightly, the compound should still be considered a potential skin and eye irritant.

-

Handling: Always handle N-Boc-3,3'-iminodipropylamine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

N-Boc-3,3'-iminodipropylamine is a valuable synthetic intermediate with a predictable set of physical and solubility properties based on its molecular structure. Its amphiphilic nature, with a nonpolar Boc group and polar amine functionalities, results in good solubility in a range of common organic solvents and limited solubility in water. A thorough understanding of these properties, coupled with safe handling practices, is essential for the successful application of this compound in research and development. The provided experimental protocol offers a reliable method for the precise determination of its solubility in various solvent systems.

References

-

PubChem. Bis(3-aminopropyl)amine. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3'-Iminodipropionitrile. National Center for Biotechnology Information. [Link]

-

Chemsrc. tert-Butyl (3-aminopropyl)carbamate. [Link]

-

PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Cheméo. Chemical Properties of 3,3'-Iminobispropylamine (CAS 56-18-8). [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

CAS Common Chemistry. 1-Propanaminium, N,N,N,2-tetramethyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-, chloride (1:1). [Link]

-

NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

NIST. Physico-chemical constants. [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

Sources

- 1. Bis(3-aminopropyl)amine | C6H17N3 | CID 5942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3'-IMINODIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide: The Strategic Difference Between BOC-3,3'-iminodipropylamine and Native Dipropylenetriamine

This guide provides a comprehensive analysis of the fundamental differences, strategic applications, and chemical handling of native dipropylenetriamine (DPTA) versus its tert-butyloxycarbonyl (BOC) protected counterpart, BOC-3,3'-iminodipropylamine. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who utilize polyamine scaffolds in the design of complex molecules.

Introduction: Unlocking the Potential of a Polyamine Workhorse

Dipropylenetriamine (also known as N-(3-aminopropyl)-1,3-propanediamine or Norspermidine) is a versatile and economically significant building block in chemical synthesis.[1] Its structure, featuring two primary amines and one secondary amine, offers multiple points for chemical modification. This multi-functionality, however, presents a significant challenge: a lack of reactivity control. In reactions such as alkylation or acylation, native DPTA reacts non-selectively, leading to complex product mixtures that are difficult to separate and characterize. This severely limits its utility in applications requiring precise molecular architecture, such as pharmaceutical development and the creation of advanced polymers.

To overcome this hurdle, synthetic chemists employ a powerful strategy: protecting group chemistry . By temporarily masking the most reactive amine, the secondary amine, with a tert-butyloxycarbonyl (BOC) group, we transform the unruly native molecule into a highly controlled, sequential building block: BOC-3,3'-iminodipropylamine . This guide will dissect the profound impact of this single modification, explaining how it alters the molecule's properties and unlocks its full synthetic potential.

The Core Molecules: A Structural and Reactivity Overview

A molecule's function is dictated by its structure. The differences between DPTA and its BOC-protected form are stark and are the foundation of their distinct applications.

-

Native Dipropylenetriamine (DPTA) : A colorless to yellow liquid with a characteristic amine-like odor, DPTA is highly reactive.[1] The central secondary amine is generally more nucleophilic than the two terminal primary amines due to the electron-donating effect of the two alkyl chains. This makes it the most likely site of initial reaction, but the primary amines are close in reactivity, leading to poor selectivity. It is completely miscible in water and reacts exothermically with acids.[2][3]

-

BOC-3,3'-iminodipropylamine : In this derivative, the central secondary amine is converted into a carbamate. This transformation has two critical consequences:

-

Deactivation : The lone pair of electrons on the secondary nitrogen is delocalized into the adjacent carbonyl group of the BOC protector. This significantly reduces its nucleophilicity and basicity, effectively "turning off" its reactivity under most conditions.

-

Steric Hindrance : The bulky tert-butyl group provides a physical shield, further preventing reagents from accessing the central nitrogen.

-

This leaves the two terminal primary amines as the only available reactive sites, enabling clean, predictable, and selective functionalization.

dot graph "Chemical_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Dipropylenetriamine dpta_label [label="Dipropylenetriamine (DPTA)", pos="1.5,1.5!", fontcolor="#202124"]; dpta [label=<

|

>, pos="1.5,0!"];

// BOC-3,3'-iminodipropylamine boc_label [label="BOC-3,3'-iminodipropylamine", pos="5.5,1.5!", fontcolor="#202124"]; boc [label=<

|

>, pos="5.5,0!"]; } dot Caption: Chemical structures of native Dipropylenetriamine and its BOC-protected form.

Comparative Physicochemical Properties

The addition of the BOC group fundamentally alters the physical properties of the molecule, which has significant implications for reaction conditions, solvent choice, and purification methods.

| Property | Dipropylenetriamine (DPTA) | BOC-3,3'-iminodipropylamine | Rationale for Difference |

| Molecular Weight | 131.22 g/mol [1] | 231.33 g/mol | Addition of the C5H9O2 (BOC) group. |

| Boiling Point | ~237-240 °C @ 760 mmHg[1] | Higher (exact value varies) | Increased molecular weight and size lead to stronger van der Waals forces. |

| Solubility in Water | Completely miscible[2] | Significantly lower | The large, nonpolar BOC group reduces the molecule's overall polarity and ability to hydrogen bond with water. |

| Solubility (Organic) | Soluble in ethanol, ether[1] | Highly soluble in common organic solvents (DCM, EtOAc, THF). | Increased lipophilicity due to the BOC group. |

| pKa | Multiple values (~9.5-10.7) for the three amine groups.[1][2] | pKa of primary amines is similar to DPTA; the secondary amine's basicity is negligible. | The carbamate nitrogen is non-basic. |

| Handling Hazards | Corrosive, toxic, causes severe skin burns.[1][4] | Irritant; less corrosive than DPTA, but still requires careful handling.[5] | Masking the highly reactive secondary amine reduces overall corrosivity. |

The Synthetic Workflow: Protection, Selective Functionalization, and Deprotection

The utility of BOC-3,3'-iminodipropylamine is realized in a three-stage strategic workflow. This approach transforms a challenging, non-selective reaction into a controlled, high-yield process.

Experimental Protocol 1: Synthesis of BOC-3,3'-iminodipropylamine

Objective: To selectively protect the secondary amine of dipropylenetriamine using di-tert-butyl dicarbonate ((Boc)₂O).

Causality: This protocol leverages the higher nucleophilicity of the secondary amine. The reaction is performed under controlled temperature to prevent side reactions and ensure high selectivity. Dichloromethane (DCM) is an excellent solvent as it is inert and easily removed.

Materials:

-

Dipropylenetriamine (DPTA)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolve dipropylenetriamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of DCM.

-

Add the (Boc)₂O solution dropwise to the stirred DPTA solution over 30-60 minutes, ensuring the temperature remains at 0 °C. The amine attacks the carbonyl of the (Boc)₂O, leading to the formation of the carbamate.[6]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting DPTA is consumed.

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted (Boc)₂O byproducts) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, a viscous oil or solid, can be purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the synthesis is confirmed by NMR spectroscopy (disappearance of the secondary amine proton, appearance of the characteristic tert-butyl proton signal at ~1.4 ppm) and Mass Spectrometry (observation of the correct molecular ion peak for the BOC-protected product).

Experimental Protocol 2: Deprotection of the BOC Group

Objective: To remove the BOC protecting group to regenerate the free secondary amine after selective functionalization has been achieved at the primary amines.

Causality: The BOC group is specifically designed to be labile under acidic conditions.[7] Strong acids like trifluoroacetic acid (TFA) protonate the carbonyl oxygen of the carbamate, weakening the C-O bond and leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[8][9]

Materials:

-

N-BOC protected amine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a basic ion-exchange resin[10]

-

Rotary evaporator

Procedure:

-

Dissolve the BOC-protected amine (1.0 eq) in DCM (approx. 0.1-0.2 M concentration).

-

To the stirred solution, add TFA (5-10 eq) dropwise. Effervescence (release of CO₂) should be observed.[8]

-

Stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The product will be the TFA salt.

-

To obtain the free amine, dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic. Caution: CO₂ evolution can cause pressure buildup in the separatory funnel.

-

Alternatively, for sensitive substrates, the crude TFA salt can be dissolved in a suitable solvent (e.g., methanol) and passed through a column of a basic ion-exchange resin to yield the free amine.[10]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final deprotected product.

Self-Validation: Successful deprotection is confirmed by the disappearance of the tert-butyl signal in the ¹H NMR spectrum and the reappearance of the secondary N-H proton signal. Mass spectrometry will show the expected lower molecular weight of the deprotected amine.

Applications in Drug Development and Advanced Materials

The ability to selectively functionalize dipropylenetriamine opens up a vast design space for complex molecules.

-

Drug Conjugation and Delivery: Polyamines are crucial in cellular physiology.[11] The DPTA scaffold can be used to link therapeutic agents to targeting moieties. Using the BOC-protected intermediate, one primary amine can be attached to a drug, the other to a cell-penetrating peptide, and after deprotection, the central amine can be used to modify solubility or attach a third functional group.

-

Antineoplastic and Antimalarial Agents: Derivatives of polyamines have shown promise as antitumor and antimalarial agents.[3][12][13] The precise control offered by BOC chemistry allows for the systematic synthesis of libraries of analogues to probe structure-activity relationships (SAR).

-

Advanced Polymers and Resins: In materials science, DPTA is used as a curing agent for epoxy resins.[1] By using a BOC-protected version, chemists can create prepolymers with defined architectures, then deprotect the secondary amine for a final cross-linking step, leading to materials with highly controlled and uniform properties.

-

CO₂ Capture: Functionalized polyamines are being explored for carbon capture technologies due to their ability to chemically bind CO₂.[14] BOC-protection allows for the synthesis of polymers with precisely spaced primary amines on a backbone, optimizing the material's efficiency and capacity for CO₂ absorption.

Conclusion

The strategic application of a BOC protecting group transforms dipropylenetriamine from a simple, non-selective commodity chemical into a sophisticated and precise synthetic intermediate. The key difference lies not just in the chemical structure, but in the control it confers upon the synthetic chemist. By deactivating the most reactive site, BOC-3,3'-iminodipropylamine enables regioselective modifications that are impossible with the native triamine. This control is the cornerstone of its value in the rational design of pharmaceuticals, complex molecular probes, and advanced functional materials, underscoring the power of protecting group chemistry in modern organic synthesis.

References

-

LookChem. DIPROPYLENETRIAMINE - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. Available at: [Link]

-

Covalent Chemical. TETRAMETHYLDIPROPYLENETRIAMINE. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8902, Dipropylamine. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%. Available at: [Link]

- Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 82728, Dimethyldipropylenetriamine. Available at: [Link]

-

Agostinelli, E., et al. (2019). Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 635-646. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

-

ResearchGate. Reactional selectivity with multivalent polyamines. Available at: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

-

Zhang, L., et al. (2018). Selective Synthesis of N , N -Bis(3-dimethylaminopropyl)amine over Pd/γ-Al 2 O 3. Catalysis Letters, 148, 1534-1542. Available at: [Link]

-

Patsnap. Synthesis method for N-Boc-3-piperidone - Eureka. Available at: [Link]

-

Reddy, G. V., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 13(21), 5894–5897. Available at: [Link]

-

The Good Scents Company. dipropylene triamine. Available at: [Link]

-

Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. Physiology, 33(3), 196-207. Available at: [Link]

-

Perreux, L., et al. (2003). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Molecules, 8(2), 273-280. Available at: [Link]

-

Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(11), 2405–2408. Available at: [Link]

-

Nawój, A., & Modranka, R. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6569. Available at: [Link]

-

ACS Publications. Effect of Headspace CO2 in Hydrothermal Carbonization of Loblolly Pine for In Situ Functionalization and Its Impact on Carbon Capture. Langmuir. Available at: [Link]

Sources

- 1. DIPROPYLENETRIAMINE [intersurfchem.net]

- 2. DIPROPYLENETRIAMINE CAS#: 56-18-8 [m.chemicalbook.com]

- 3. DIPROPYLENETRIAMINE | 56-18-8 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. dipropylene triamine, 56-18-8 [thegoodscentscompany.com]

- 13. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of BOC-Protected Secondary Amines: A Mechanistic & Kinetic Guide

Executive Summary

The tert-butyloxycarbonyl (Boc) moiety serves as a cornerstone in peptide synthesis and medicinal chemistry, primarily due to its orthogonality to base-labile groups (like Fmoc) and catalytic hydrogenolysis (like Cbz).[1] However, when applied to secondary amines , the Boc group exhibits unique thermodynamic and kinetic behaviors distinct from primary amines.

This guide addresses the physicochemical realities of Boc-protected secondary amines, focusing on their rotameric thermodynamics (conformational heterogeneity), thermal limits , and the mechanistic kinetics of their deprotection. It is designed for researchers requiring precise control over stability during multi-step synthesis and analysis.

The Physicochemical Basis of Stability

To understand the stability of Boc-protected secondary amines, one must distinguish between thermodynamic stability (the energy difference between reactants and products) and kinetic stability (the activation energy barrier preventing spontaneous decomposition).

Electronic Stabilization vs. Steric Strain

The Boc group forms a carbamate linkage. In secondary amines (

-

Resonance Stabilization: This conjugation (

14-18 kcal/mol resonance energy) makes the nitrogen less nucleophilic and the carbonyl less electrophilic compared to esters. -

Steric Destabilization: Unlike primary amines, secondary amines introduce significant steric bulk (

) adjacent to the bulky tert-butyl group. This "A-strain" (allylic strain) raises the ground-state energy of the protected amine, making it thermodynamically closer to the transition state for deprotection compared to primary analogs.

The Entropy Factor

The decomposition of a Boc-protected amine is highly favorable entropically:

Conformational Thermodynamics: The Rotamer Challenge

A critical, often overlooked aspect of Boc-secondary amines is rotamerism . Due to the partial double bond character of the carbamate N-C bond, rotation is restricted, leading to distinct cis (E) and trans (Z) conformers observable by NMR.

The E/Z Equilibrium

For secondary amines, the steric clash between the tert-butyl group and the N-alkyl substituents often leads to a mixture of rotamers, unlike primary amines which predominantly adopt the trans (Z) conformation.

-

Implication for NMR: Signals often appear doubled or broadened at room temperature, complicating structural verification.

-

Implication for Reactivity: The two rotamers may have different steric accessibilities, affecting reaction rates in subsequent steps (e.g., alkylation or acylation of distal groups).

Visualization of Rotameric Interconversion

Figure 1: Rotameric interconversion showing the energetic barrier due to N-C(O) resonance.

Chemical Stability & Deprotection Kinetics

The "Boc" group is defined by its acid lability.[1][2] However, the rate of this deprotection is heavily influenced by the nature of the amine (primary vs. secondary) and the solvent dielectric constant.

Mechanism of Acidolysis

The reaction follows an

Key Insight for Secondary Amines: Secondary N-Boc amines often deprotect faster than primary amines.[3] The increased steric bulk around the nitrogen destabilizes the ground state (relief of strain upon fragmentation) and can stabilize the developing positive charge on the nitrogen in the transition state.

Visualization of Acid-Catalyzed Deprotection

Figure 2: The stepwise mechanism of acid-catalyzed Boc cleavage. RDS = Rate Determining Step.

Thermal Stability Profile

While Boc is "stable" at room temperature, it is thermally labile. This is critical for processes requiring high heat (e.g., microwave synthesis).

| Parameter | Value / Condition | Notes |

| Onset of Decomposition | ~130°C - 150°C | Pure thermal elimination (no acid). |

| Safe Working Limit | < 100°C | For prolonged reactions.[4] |

| Solvent Effect | TFE/MeOH accelerates thermal cleavage | Polar protic solvents stabilize the transition state. |

| Secondary vs. Primary | Secondary is less thermally stable | Steric relief drives faster elimination. |

Data Source: Thermal deprotection of secondary N-Boc amines in trifluoroethanol (TFE) at 150°C is significantly more efficient (higher conversion) than primary amines, confirming the steric acceleration effect [1].

Experimental Protocols

Protocol A: Determination of Rotational Barrier ( ) via VT-NMR

Use this protocol to determine if peak doubling is due to rotamers or impurities.

-

Sample Prep: Dissolve 10-20 mg of Boc-amine in 0.6 mL DMSO-d6 or Toluene-d8 (high boiling point solvents).

-

Initial Scan: Acquire a 1H NMR spectrum at 298 K. Identify the split signals (usually N-CH or Boc-t-Bu protons).

-

Heating Phase: Increase probe temperature in 10 K increments.

-

Coalescence (

): Observe the temperature where the two peaks merge into a single broad peak.[5] -

Calculation: Use the Eyring equation approximation at coalescence:

-

Where

is coalescence temp (Kelvin) and

-

Protocol B: Controlled Acidolytic Deprotection (Kinetic Profiling)

Use this for optimizing deprotection of sensitive substrates.

-

Preparation: Dissolve Boc-amine (0.5 mmol) in DCM (5 mL).

-

Scavenger Addition: Add triethylsilane (TES) (1.0 mmol) if the substrate contains electron-rich aromatics (to scavenge t-butyl cations and prevent alkylation).

-

Acid Introduction: Add TFA (5 mL) dropwise at 0°C.

-

Monitoring:

-

Aliquots (50 µL) are quenched into sat. NaHCO3 at t=5, 15, 30, 60 min.

-

Analyze via HPLC-MS to determine

.

-

-

Workup: Once conversion >98%, concentrate in vacuo. Do not heat above 40°C during concentration to avoid side reactions with the carbamic acid intermediate.

References

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Source: Organic Process Research & Development (ACS). URL:[Link]

-

Greene's Protective Groups in Organic Synthesis. Source: Wiley Online Library. URL:[Link]

-

Kinetics and mechanism of N-Boc cleavage. Source: Journal of Organic Chemistry (PubMed/NIH). URL:[Link]

-

Dynamic 1H NMR Study of the Barrier to Rotation about the C-N Bond. Source: ResearchGate / Journal of Chemical Research. URL:[Link]

Sources

commercial suppliers and purity grades of BOC-3,3'-iminodipropylamine

The following technical guide is structured to provide an authoritative, field-validated analysis of N-Boc-3,3'-iminodipropylamine (CAS 82409-04-9). It deviates from standard templates to address the specific challenges of sourcing, verifying, and utilizing this polyamine linker in drug development.

CAS: 82409-04-9 | Role: Heterobifunctional Polyamine Linker

Part 1: Chemical Identity & Structural Precision

In the context of commercial sourcing, "BOC-3,3'-iminodipropylamine" is a chemically ambiguous trade name that frequently leads to procurement errors. It is critical to distinguish between the terminal-protected and central-protected isomers.

The commercially dominant species, and the focus of this guide, is the terminal mono-Boc derivative.

Core Specifications

-

Preferred IUPAC Name: tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate[1]

-

Molecular Formula:

[1] -

Molecular Weight: 231.34 g/mol [1]

-

Structural Logic: The molecule consists of a dipropylenetriamine backbone where one primary amine is protected by a Boc group, leaving one secondary amine and one primary amine free. This desymmetrization is vital for stepwise synthesis (e.g., PROTAC linkers).

The Isomer Trap (Critical Warning)

Researchers often confuse CAS 82409-04-9 with the central protected isomer (tert-butyl bis(3-aminopropyl)carbamate).

-

Target (CAS 82409-04-9): Linear desymmetrization (

). -

Isomer (Rare/Custom): Central protection (

).

Validation Rule: Always verify the structure via NMR or requesting the specific CAS 82409-04-9. Do not rely solely on the name "Boc-dipropylenetriamine."

Part 2: Commercial Supply & Purity Grades

Sourcing this compound requires navigating a landscape of "building block" suppliers. Unlike common solvents, this is a specialty linker often synthesized on-demand or stocked in small batches.

Supplier Tiering & Reliability

| Supplier Tier | Typical Purity | Application Context | Key Vendors (Examples) |

| Tier 1: GMP/High-Purity | >98.0% (HPLC) | Late-stage drug dev, GLP toxicology batches. | Merck (Sigma), Enamine, WuXi AppTec |

| Tier 2: Synthesis Grade | 95.0% - 97.0% | Early discovery, PROTAC library synthesis. | Alfa Chemistry, Combi-Blocks, BroadPharm |

| Tier 3: Bulk/Technical | <95.0% | Raw material for further purification. | Alibaba/Indiamart Aggregators (High Risk) |

Impurity Profile

The synthesis of CAS 82409-04-9 involves the reaction of dipropylenetriamine with

-

Impurity A (Under-reaction): Free Dipropylenetriamine (highly polar, difficult to remove).

-

Impurity B (Over-reaction): Di-Boc and Tri-Boc species (lipophilic, easier to remove).

-

Impurity C (Regioisomer): Central-N-Boc isomer (hard to separate by flash chromatography).

Part 3: Quality Control & Validation Protocols

The "Invisible Linker" Problem: Polyamines lack strong chromophores (conjugated systems), making them nearly invisible to standard UV detection (254 nm). A standard LC-UV trace will often show a "clean" baseline even if the sample is impure.

Trustworthiness Directive: You must use a derivatization protocol or specialized detection (ELSD/CAD/MS) to validate purity.

Protocol: Benzoyl Chloride Derivatization for HPLC

This protocol converts the "invisible" polyamine into a UV-active benzamide derivative, allowing precise quantification of the mono-Boc species vs. free amine impurities.

Reagents:

-

Sample (Boc-linker)

-

Benzoyl Chloride (BzCl)

-

2M NaOH

-

HPLC Grade Acetonitrile (ACN)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mg of the sample in 1 mL of 2M NaOH.

-

Derivatization: Add 20 µL of Benzoyl Chloride. Vortex vigorously for 30 seconds.

-

Incubation: Let stand at room temperature for 10 minutes. (The reaction is instantaneous for primary/secondary amines).

-

Quench: Add 1 mL of concentrated ammonia or glycine solution to scavenge excess BzCl (optional, prevents BzCl peak interference).

-

Extraction: Add 2 mL of Ethyl Acetate. Vortex and centrifuge.

-

Analysis: Inject the organic layer (Ethyl Acetate) into the HPLC.

-

Detection: UV at 254 nm (Benzamide absorption).

-

Gradient: 10% to 90% ACN/Water.

Self-Validating Logic: If the starting material (free amine) is present, you will see a distinct peak for tri-benzoylated dipropylenetriamine (early eluting) vs. the di-benzoylated mono-Boc product (target).

Visualization: QC Logic Flow

The following diagram illustrates the critical decision pathways for validating this compound.

Caption: Workflow demonstrating why direct UV fails for polyamines and how derivatization ensures data integrity.

Part 4: Handling & Storage

-

Physical State: Often a viscous oil or low-melting solid.

-

Hygroscopicity: Moderate. The amine groups can absorb atmospheric

to form carbamates. -

Storage: Store at -20°C under inert gas (Argon/Nitrogen).

-

Handling: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates hydrolysis of the Boc group over time.

Part 5: Synthesis Pathway & Selectivity

Understanding the synthesis helps in troubleshooting impurities. The commercial route typically involves the statistical protection of dipropylenetriamine.

Caption: Statistical synthesis distribution. Limiting Boc2O is crucial to maximize the Mono-Boc species.

References

-

ChemicalBook. BOC-3,3'-IMINODIPROPYLAMINE Product Description & Specifications (CAS 82409-04-9).

-

Alfa Chemistry. Catalog Entry for tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate. [1]

-

Flores, H. E., & Galston, A. W. (1982).[8][9] Analysis of Polyamines in Higher Plants by High Performance Liquid Chromatography.[8][9] Plant Physiology.[8][9] (Basis for Benzoylation Protocol).[8]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Polyamines.

Sources

- 1. diethylenetriamine suppliers USA [americanchemicalsuppliers.com]

- 2. 721-50-6,N-(2-methylphenyl)-2-(propylamino)propanamide suppliers [vvchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 82409-04-9 CAS MSDS (BOC-3,3'-IMINODIPROPYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Boc-Hynic | CAS#:133081-25-1 | Chemsrc [chemsrc.com]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Technical Guide: The Strategic Utility of BOC-3,3'-iminodipropylamine in Hydrophilic Linker Design

Executive Summary

The efficacy of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is frequently compromised by poor physicochemical properties.[] While Polyethylene Glycol (PEG) has long been the gold standard for hydrophilic linkers, it suffers from limitations regarding immunogenicity, oxidative degradation, and polydispersity.

This guide explores BOC-3,3'-iminodipropylamine (and its deprotected backbone, dipropylenetriamine) as a superior "cationic linker" strategy. By introducing a protonatable nitrogen atom into the carbon backbone, this moiety breaks the lipophilicity of alkyl chains without the steric bulk or metabolic instability of long PEGs. This document details the mechanistic rationale, synthetic protocols, and quality control measures for deploying this linker to enhance aqueous solubility and oral bioavailability in drug discovery.

Part 1: Molecular Architecture & The Solubility Crisis

The Hydrophobicity Problem

In PROTAC design, linking two hydrophobic ligands (e.g., a VHL binder and a kinase inhibitor) often results in a molecule with a LogP > 5, leading to poor solubility and "molecular obesity."

The Amine Advantage (Cationic Solubilization)

BOC-3,3'-iminodipropylamine serves as a protected precursor to 3,3'-iminodipropylamine (dipropylenetriamine). Unlike PEG, which relies on hydrogen bonding with water oxygens, the amine backbone provides solubility through ionization .

At physiological pH (7.4), the central secondary amine (pKa ~10.7) exists predominantly in its protonated, cationic form. This positive charge creates a high-energy hydration shell, drastically lowering the LogD of the conjugate.

Table 1: Comparative Analysis of Linker Chemistries

| Feature | Alkyl Chains | PEG (Polyethylene Glycol) | 3,3'-Iminodipropylamine (Amine Linker) |

| Hydrophilicity Mechanism | None (Hydrophobic) | H-Bonding (Ether oxygens) | Cationic Solvation (Protonated N) |

| Metabolic Stability | High (but lipophilic) | Moderate (Oxidative cleavage risk) | High (Stable C-N bonds) |

| Cell Permeability | High (Passive) | Low (if chain is long) | Tunable (Cationic uptake) |

| Synthesis Purity | High (Monodisperse) | Low (Polydisperse mixtures) | High (Defined chemical entity) |

| Immunogenicity | Low | Moderate (Anti-PEG antibodies) | Negligible |

Part 2: Synthetic Utility & Protection Strategy

The "BOC" (tert-Butyloxycarbonyl) group is critical for the controlled assembly of the linker. The raw amine (dipropylenetriamine) contains three nucleophilic nitrogens (two primary, one secondary), making selective conjugation impossible without protection.

Structural Isoforms

There are two primary protected forms utilized in synthesis:

-

Linear Extension (Asymmetric): tert-butyl (3-[(3-aminopropyl)amino]propyl)carbamate (CAS 82409-04-9).[2]

-

Structure:

-

Use Case: Stepwise linear synthesis. The free primary amine reacts first; the secondary amine is less reactive but may require transient protection or pH control.

-

-

Central Scaffold (Symmetric/Hub): N-Boc-bis(3-aminopropyl)amine.

-

Structure:

-

Use Case: Connecting two ligands to a central "hub." The Boc group protects the central nitrogen, preventing it from reacting during amide coupling of the terminal amines.

-

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the workflow for using the Linear Precursor (CAS 82409-04-9) to synthesize a PROTAC, highlighting the critical deprotection step that activates the solubility-enhancing cation.

Caption: Step-wise conjugation workflow using the linear BOC-protected linker. The central secondary amine remains inert during the first coupling but contributes to hydrophilicity in the final product.

Part 4: Experimental Protocols

Protocol A: Selective Conjugation (Linear Extension)

Objective: Conjugate an E3 ligase ligand (Carboxylic Acid) to BOC-3,3'-iminodipropylamine.

Reagents:

-

Ligand-COOH (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

BOC-3,3'-iminodipropylamine (1.1 eq)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve Ligand-COOH in anhydrous DMF (0.1 M). Add HATU and DIPEA. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Nucleophilic Attack: Add BOC-3,3'-iminodipropylamine slowly. Note: The primary amine is significantly more nucleophilic than the central secondary amine, ensuring regioselectivity.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for Mass = Ligand + Linker).

-

Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO3 (x2) and Brine (x1). Dry over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH gradient). The Boc group makes the intermediate lipophilic enough for standard silica purification.

Protocol B: Deprotection & Cation Generation

Objective: Remove the Boc group to reveal the terminal amine for the second conjugation, and eventually expose the central amine.

Reagents:

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIPS) - Scavenger for t-butyl cations

Methodology:

-

Dissolution: Dissolve the Intermediate from Protocol A in DCM (0.1 M).

-

Acidolysis: Add TFA (20% v/v final concentration) and TIPS (2.5% v/v).

-

Incubation: Stir at RT for 30–60 minutes. Critical: Do not over-incubate, as the central secondary amine can degrade sensitive warheads if present (though usually stable).

-

Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (x3) to remove residual TFA.

-

Neutralization: The product is now a TFA salt. For the next coupling reaction, ensure sufficient base (DIPEA/TEA) is added to neutralize the salt in situ.

Part 5: Quality Control & Troubleshooting

Regioselectivity Verification (NMR)

When using the linear linker, ensuring the primary amine reacted (and not the secondary) is vital.

-

1H NMR Diagnostic: Look for the triplet signal of the

adjacent to the amide bond (~3.2 ppm, downshifted from ~2.6 ppm). The

Handling Hygroscopicity

The free amine form (deprotected) is extremely hygroscopic and readily absorbs CO2 from the air to form carbamates.

-

Storage: Store BOC-protected forms at 4°C. Store deprotected salts (HCl or TFA) in a desiccator.

-

Handling: Always handle the deprotected amine under Nitrogen/Argon.

Solubility "Rescue"

If the final conjugate precipitates during synthesis:

-

The central amine is only cationic after protonation. In organic solvents (DMF/DMSO) with base (DIPEA), it is neutral.

-

Tip: If the final product is insoluble in water, verify the pH. It may require pH < 9 to ensure the central nitrogen is protonated (

).

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[3] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link] (Authoritative review on linker chemistry, highlighting the shift from PEG to functionalized/amine linkers).

-

Zagidullin, A., et al. (2020).[4] Novel approaches for the rational design of PROTAC linkers. ResearchGate / PMC. [Link] (Discusses the impact of linker hydrophilicity and the use of piperazine/amine groups to balance LogP).

-

PubChem. (2025).[5][6] Compound Summary: tert-Butyl (3-aminopropyl)carbamate (CAS 75178-96-0).[5] [Link] (Source for physicochemical data and structural identifiers).

- Klein, V. G., et al. (2020). Understanding and improving the solubility of PROTACs. Chemical Science. (General grounding on the "Solubility Crisis" in PROTACs and the necessity of ionizable linkers).

Sources

- 2. 82409-04-9 CAS MSDS (BOC-3,3'-IMINODIPROPYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. explorationpub.com [explorationpub.com]

- 4. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 5. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(3-aminopropyl)amine | C6H17N3 | CID 5942 - PubChem [pubchem.ncbi.nlm.nih.gov]

basic reaction mechanism of BOC-3,3'-iminodipropylamine in nucleophilic substitution

The following technical guide details the reaction mechanism and experimental application of N-Boc-3,3'-iminodipropylamine (CAS 82409-04-9), a critical homobifunctional linker used in medicinal chemistry.

Executive Summary

N-Boc-3,3'-iminodipropylamine (also known as tert-butyl bis(3-aminopropyl)carbamate) is a specialized polyamine linker featuring a protected central secondary amine and two free terminal primary amines. In drug development—specifically in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs)—this molecule serves as a "spacer" that modulates solubility and flexibility while connecting two functional ligands.

This guide focuses on the nucleophilic substitution mechanism where the terminal primary amines act as nucleophiles (

Part 1: Molecular Architecture & Reactivity

Structural Analysis

The reactivity of N-Boc-3,3'-iminodipropylamine is defined by the electronic distinction between its nitrogen centers:

-

Terminal Primary Amines (

): These are -

Central Secondary Amine (

): The nitrogen lone pair is delocalized into the adjacent carbonyl of the tert-butyloxycarbonyl (Boc) group. This resonance stabilization renders the central nitrogen non-nucleophilic and non-basic under standard alkylation/acylation conditions.

The Strategic Advantage

The "Central-Boc" protection strategy is critical. If the central amine were unprotected, it would compete with the terminal amines, leading to uncontrolled branching, over-alkylation, and charged quaternary ammonium byproducts. The Boc group masks this reactivity, forcing substitution to occur exclusively at the termini.

Part 2: Core Reaction Mechanism ( )

The fundamental reaction involves the terminal amine attacking an electrophilic alkyl halide (or sulfonate) via a bimolecular nucleophilic substitution (

Step-by-Step Mechanism

Step 1: Nucleophilic Attack (Rate Determining Step)

The lone pair of the terminal nitrogen attacks the electrophilic carbon of the substrate (

-

Orbital Interaction: The HOMO of the amine (

) overlaps with the LUMO of the electrophile ( -

Transition State: A pentacoordinate geometry is formed where the C-N bond is forming and the C-X bond is breaking.

Step 2: Departure of Leaving Group

The leaving group (

Step 3: Deprotonation A base (often an excess of the amine or an added auxiliary base like DIPEA) removes the proton from the ammonium nitrogen, yielding the neutral secondary amine product.

Mechanism Diagram (DOT)

Caption: Kinetic pathway of the terminal amine undergoing SN2 substitution.

Part 3: Experimental Protocol

This protocol describes the synthesis of a functionalized linker using N-Boc-3,3'-iminodipropylamine reacting with a benzyl halide (model electrophile).

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| N-Boc-3,3'-iminodipropylamine | Nucleophile | 1.0 | Limiting reagent (if mono-substitution is difficult) or Excess (to prevent polymerization) |

| Electrophile (R-X) | Substrate | 2.2 | Use slight excess for bis-substitution |

| DIPEA (Hünig's Base) | Base | 3.0 | Scavenges HX byproduct |

| DMF or CH₃CN | Solvent | - | Polar aprotic promotes |

Step-by-Step Methodology

-

Preparation: Dissolve N-Boc-3,3'-iminodipropylamine (1.0 mmol, 231 mg) in anhydrous DMF (5 mL) under an inert atmosphere (

or Ar). -

Base Addition: Add DIPEA (3.0 mmol, 0.52 mL). Stir for 5 minutes to ensure homogeneity.

-

Electrophile Addition: Cool the solution to 0°C. Add the alkyl halide (2.2 mmol) dropwise to control the exotherm.

-

Note: For mono-substitution, use 0.9 equiv of electrophile and add highly diluted.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via TLC (stain with ninhydrin) or LC-MS.

-

Target Mass: Look for

corresponding to

-

-

Workup:

-

Dilute with EtOAc (50 mL).

-

Wash with saturated

(2 x 20 mL) and brine (20 mL). -

Dry organic layer over anhydrous

.

-

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient with 1%

to keep amines deprotonated).

Part 4: Critical Troubleshooting & Optimization

Controlling Selectivity (Mono vs. Bis)

A common challenge is reacting only one of the two primary amines.

-

To achieve Bis-substitution: Use excess electrophile (2.5+ equiv) and heat (40–60°C).

-

To achieve Mono-substitution: Use a large excess of the diamine (5–10 equiv) relative to the electrophile. The statistical probability favors mono-reaction. The unreacted diamine can be recovered during chromatography.

Solvent Effects

-

DMF/DMSO: Best for

rates but difficult to remove. -

Acetonitrile: Good compromise; easier to evaporate.

-

DCM: Slower rates, but useful for highly reactive electrophiles (e.g., acid chlorides, though that is acylation).

Workflow Visualization

Caption: Operational workflow for the synthesis of substituted linkers.

References

-

Chemical Structure & Identity

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5942, 3,3'-Iminodipropylamine. (Note: N-Boc derivative is a modified form of this core structure).

-

Source:

-

Nucleophilic Substitution Mechanism

- Master Organic Chemistry. The SN2 Mechanism.

-

Source:

-

Linker Chemistry Applications

- BroadPharm. N-Boc-N-bis(PEG3-NHS ester)

-

Source:

- Experimental Procedures (Amine Protection/Deprotection): Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry stability and removal).

Methodological & Application

Application Notes and Protocols for the Selective Synthesis of N-Boc-3,3'-iminodipropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the selective mono-N-Boc protection of 3,3'-iminodipropylamine. The synthesis of N-Boc-3,3'-iminodipropylamine is a critical step in the development of various pharmacologically active compounds and functional materials, where differential functionalization of the two amine groups is required. This document outlines a robust and efficient method based on the principle of in situ mono-protonation of the diamine to achieve high selectivity for the mono-protected product, thereby minimizing the formation of the di-protected byproduct. Detailed experimental procedures, mechanistic insights, purification strategies, and characterization data are presented to ensure reliable and reproducible results in a research and development setting.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions.[1] The selective protection of one amino group in a symmetric diamine like 3,3'-iminodipropylamine presents a significant synthetic challenge, often resulting in a mixture of mono- and di-substituted products.[1] Achieving high yields of the mono-protected derivative is crucial for the efficient synthesis of complex molecules where the remaining free amine is to be further functionalized.

The protocol detailed herein employs a highly effective strategy for the selective mono-N-Boc protection of 3,3'-iminodipropylamine. This method relies on the differentiation of the two amine functionalities by the addition of one equivalent of acid, which protonates one of the amino groups, rendering it significantly less nucleophilic and thus unreactive towards the electrophilic Boc-anhydride.[2][3]

Reaction Mechanism and Scientific Rationale

The selective mono-Boc protection of a symmetric diamine is achieved by modulating the nucleophilicity of the two amino groups. In their free-base form, both secondary amine groups of 3,3'-iminodipropylamine are equally reactive towards di-tert-butyl dicarbonate (Boc₂O). However, by introducing one molar equivalent of a strong acid, such as hydrochloric acid (HCl), a dynamic equilibrium is established in which the mono-protonated diamine is the predominant species.[2]

The protonated amino group exists as an ammonium salt, which is non-nucleophilic. Consequently, the Boc₂O will preferentially react with the remaining free amino group.[2][3] The overall reaction is illustrated in the scheme below:

Scheme 1: Selective Mono-Boc Protection of 3,3'-iminodipropylamine via Mono-protonation

Caption: Reaction pathway for selective mono-Boc protection.

Experimental Protocol

This protocol is adapted from established methods for the selective mono-Boc protection of symmetrical diamines.[2][3][4]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,3'-Iminodipropylamine | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |

| Methanol (MeOH), anhydrous | ACS Grade | Commercially Available |

| Hydrochloric acid, concentrated | ACS Grade | Commercially Available |

| Diethyl ether (Et₂O) | ACS Grade | Commercially Available |

| Sodium hydroxide (NaOH) | ACS Grade | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Silica gel | 60-120 mesh | Commercially Available |

Procedure

-

Preparation of Methanolic HCl: In a well-ventilated fume hood, prepare a solution of methanolic HCl. Carefully add concentrated hydrochloric acid to anhydrous methanol with stirring in an ice bath to control the exothermic reaction. The concentration should be determined by titration.

-

Mono-protonation of the Diamine: To a round-bottom flask equipped with a magnetic stir bar, add 3,3'-iminodipropylamine (1.0 eq.). Dissolve the diamine in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of the prepared methanolic HCl solution dropwise to the stirred solution of the diamine. A white precipitate of the mono-hydrochloride salt may form. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure equilibrium is reached.[3]

-

Boc Protection: To the resulting mixture, add a solution of di-tert-butyl dicarbonate (1.0 eq.) in methanol dropwise at room temperature over 10-15 minutes.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 9:1 v/v) with a suitable stain (e.g., ninhydrin) to visualize the spots.

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.

-

Add water to the residue and wash with diethyl ether to remove any unreacted Boc₂O and the di-Boc protected byproduct.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3,3'-iminodipropylamine.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.[5]

| Parameter | Specification |

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase | A gradient of methanol in chloroform (e.g., 2% to 10% methanol) is a good starting point. The optimal eluent composition should be determined by TLC analysis. |

| Elution | The column should be loaded with the crude product dissolved in a minimal amount of the mobile phase. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. |

| Post-Purification | Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain N-Boc-3,3'-iminodipropylamine as a pure compound. |

Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the nine protons of the tert-butyl group around 1.4-1.5 ppm.[6] Other signals corresponding to the propyl chains will also be present.

-

¹³C NMR: The carbon NMR spectrum will show signals for the quaternary carbon and the methyl carbons of the Boc group, typically around 80 ppm and 28 ppm, respectively.[6]

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Purity: Can be assessed by HPLC or GC-MS.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure the methanolic HCl solution is accurately prepared and added in the correct stoichiometry. |

| Loss of product during work-up. | Ensure complete extraction from the aqueous layer by performing multiple extractions. | |

| Formation of Di-Boc Product | Incorrect stoichiometry of reagents. | Carefully measure and add exactly one equivalent of Boc₂O. Slow, dropwise addition is crucial. |

| Reaction time is too long. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. | |

| Difficult Purification | Co-elution of product and impurities. | Optimize the mobile phase for column chromatography. A shallower gradient or a different solvent system may be required. |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

-

Di-tert-butyl dicarbonate is a solid that can cause irritation. Avoid inhalation of dust.

-

Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The protocol described in this application note provides a reliable and selective method for the synthesis of N-Boc-3,3'-iminodipropylamine. By employing the in situ mono-protonation strategy, researchers can achieve high yields of the desired mono-protected product, which is a valuable intermediate in medicinal chemistry and materials science. The detailed experimental, purification, and characterization guidelines will aid in the successful implementation of this synthetic procedure.

References

-

Bhattacharya, S., et al. (2011). Design, synthesis and evaluation of a novel series of N-Boc protected dipeptide analogues as potent antimicrobial agents. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

- Google Patents. (n.d.). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.

- Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

-

Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

-

Lober, S., & Gmeiner, P. (2004). Selective Mono-Boc-Protection of Bispidine. Molbank, 2004(3), M383. Available at: [Link]

-

ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Available at: [Link]

-

ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?. Available at: [Link]

-

Servin, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Available at: [Link]

-

Tripodi, F., et al. (2005). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Journal of Applied Polymer Science, 97(3), 1147-1153. Available at: [Link]

Sources

procedure for selective BOC deprotection of 3,3'-iminodipropylamine derivatives

Application Note: Selective BOC Deprotection Strategies for 3,3'-Iminodipropylamine Derivatives

Abstract & Scope

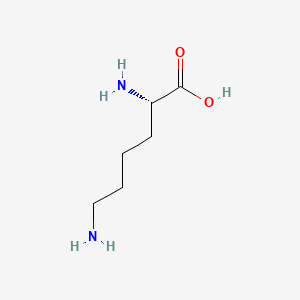

3,3'-Iminodipropylamine (IDPA) serves as a critical backbone in the synthesis of polyamine dendrimers, drug conjugates, and spider toxin analogs. Its structure—comprising two primary amines and one central secondary amine—presents unique challenges in protecting group manipulation. This guide details the protocols for the chemoselective deprotection of N-Boc (tert-butyloxycarbonyl) groups from IDPA derivatives.

We specifically address two high-value synthetic scenarios:

-

Orthogonal Deprotection: Removal of N-Boc in the presence of acid-stable groups (e.g., Cbz, Fmoc, Benzyl).

-

Mild Deprotection: Cleavage of N-Boc using Lewis acids to preserve sensitive moieties (e.g., esters, acetals) that would degrade under standard TFA/HCl conditions.

Chemical Context & Mechanistic Insight

The Selectivity Challenge

True "regioselective" deprotection between the primary and secondary amines of IDPA using only acidic kinetics is practically difficult due to similar pKa values and steric environments. Therefore, "selectivity" in this context refers to orthogonality —removing the BOC group while leaving other protecting groups intact.

The Mechanism of Acidolysis

The cleavage of the BOC group is driven by protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (

-

Step 1: Protonation (

) -

Step 2: Elimination (

) -

Step 3: Decarboxylation (

)

Critical Control Point: The generated

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the appropriate deprotection protocol based on the substrate's complexity.

Caption: Decision matrix for selecting the optimal BOC deprotection strategy based on substrate sensitivity.

Protocol A: Standard Orthogonal Deprotection (TFA/DCM)

Best for: Removing BOC in the presence of Cbz, Fmoc, or Benzyl groups. Reference: Greene's Protective Groups in Organic Synthesis [1]; J. Org.[1] Chem. [2].

Reagents:

-

Substrate: BOC-protected IDPA derivative (1.0 eq)

-

Solvent: Dichloromethane (DCM), anhydrous (Grade: HPLC)

-

Scavenger: Triisopropylsilane (TIPS) or Water

Procedure:

-

Preparation: Dissolve the substrate (1 mmol) in DCM (5 mL).

-

Note: Ensure the concentration is roughly 0.2 M. Too dilute slows the kinetics; too concentrated increases viscosity upon salt formation.

-

-

Scavenger Addition: Add TIPS (2.5 eq per BOC group).

-

Why? TIPS acts as a hydride donor to quench the

cation, forming isobutane and silyl species, preventing alkylation of the IDPA backbone.

-

-

Acidification: Cool the solution to 0°C. Add TFA dropwise.

-

Ratio: The final solvent ratio should be DCM:TFA (2:1 or 1:1 v/v).

-

Caution: Exotherm is possible.

-

-

Reaction: Warm to room temperature (23°C) and stir.

-

Monitoring: Check via TLC (Stain: Ninhydrin) or LC-MS. Reaction typically completes in 1–3 hours.

-

-

Workup (Isolation of Salt):

-

Concentrate the mixture in vacuo (do not heat above 40°C).

-

Co-evaporate with Toluene (3x) or Diethyl Ether to remove residual TFA.

-

Result: The product is isolated as the TFA salt.

-

-

Optional Free Basing:

-

Dissolve salt in MeOH.

-

Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) OR treat with saturated

and extract into DCM (if the amine is hydrophobic enough).

-

Protocol B: Mild Chemo-Selective Deprotection (ZnBr2)

Best for: Substrates containing acid-sensitive groups (e.g., t-butyl esters, acetals) or when avoiding strong acids is necessary. Reference: J. Org.[3][4][5][6] Chem. (ZnBr2 Method) [3].

Reagents:

-

Lewis Acid: Zinc Bromide (

) (anhydrous) -

Solvent: DCM or Nitromethane

Procedure:

-

Preparation: Suspend

(5.0 eq) in DCM (10 mL/mmol substrate). -

Addition: Add the BOC-protected IDPA derivative.

-

Reaction: Stir vigorously at room temperature for 4–24 hours.

-

Workup:

-

Quench with water.[7]

-

Extract the aqueous layer (contains the amine salt).

-

Basify the aqueous layer with

and extract back into DCM.

-

Analytical Data & Troubleshooting

Expected Data Comparison